N-Octadecyl-D37 alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Octadecyl-D37 alcohol is a useful research compound. Its molecular formula is C18H38O and its molecular weight is 307.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-Hydroxyoctadecane-d37, also known as N-Octadecyl-D37 alcohol or 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecan-1-ol, is classified as an endogenous metabolite . This means it interacts with metabolic enzymes and proteases within the body .

Mode of Action

1-Hydroxyoctadecane-d37 is a deuterium-labeled compound . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

As an endogenous metabolite, it is likely involved in various metabolic and protease pathways .

Pharmacokinetics

The incorporation of deuterium into drug molecules, such as 1-hydroxyoctadecane-d37, has been noted to potentially affect the pharmacokinetic profiles of these drugs .

Result of Action

As an endogenous metabolite, it is likely involved in various biological processes within the body .

Análisis Bioquímico

Biochemical Properties

N-Octadecyl-D37 alcohol plays a significant role in biochemical reactions, particularly in the study of lipid membranes and protein-lipid interactions. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and these enzymes is crucial for understanding lipid metabolism and the role of lipids in cellular processes. Additionally, this compound can interact with proteins involved in membrane structure and function, providing insights into the dynamics of lipid-protein interactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell membrane fluidity and permeability, which in turn impacts cell signaling pathways and gene expression. For instance, the incorporation of this compound into cell membranes can alter the activity of membrane-bound receptors and enzymes, leading to changes in cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to lipid bilayers, affecting their structure and dynamics. This binding can influence the activity of membrane-associated enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in membrane fluidity and gene expression. These effects are crucial for understanding the long-term impact of lipid modifications on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve cellular function. At high doses, this compound can exhibit toxic effects, including disruption of membrane integrity and induction of inflammatory responses. These dosage-dependent effects are important for determining the safe and effective use of this compound in biochemical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetases and fatty acid desaturases, which play key roles in the synthesis and modification of fatty acids. These interactions can affect metabolic flux and the levels of metabolites involved in lipid biosynthesis and degradation. Understanding these pathways is essential for elucidating the role of this compound in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be incorporated into lipid bilayers and transported to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting cellular processes such as membrane dynamics and signaling .

Subcellular Localization

This compound is primarily localized in the lipid bilayers of cellular membranes. It can also be found in specific organelles such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in lipid synthesis and modification. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. This localization is crucial for its activity and function in cellular processes .

Actividad Biológica

N-Octadecyl-D37 alcohol, also known as Stearyl alcohol, is a long-chain fatty alcohol with the molecular formula C18H37O and a molecular weight of approximately 307.72 g/mol. This compound is primarily used in cosmetic formulations, pharmaceuticals, and as a synthetic intermediate in organic chemistry. The unique isotopic labeling (D37) indicates the presence of deuterium, which can be advantageous for specific analytical applications.

This compound exhibits several biological activities, primarily attributed to its hydrophobic nature and ability to interact with lipid membranes. Here are key mechanisms through which it exerts its effects:

- Emollient Properties : It acts as an emollient, providing moisture and improving skin barrier function by forming a protective layer on the skin surface. This property is particularly beneficial in cosmetic formulations, enhancing skin hydration and texture.

- Antimicrobial Activity : Some studies suggest that fatty alcohols, including this compound, possess antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis and death, making them useful in personal care products aimed at reducing microbial growth.

- Anti-inflammatory Effects : Research indicates that stearyl alcohol may exhibit anti-inflammatory properties. It can modulate inflammatory pathways, potentially reducing skin irritation associated with various topical formulations.

Case Studies and Research Findings

- Skin Irritation Studies : A study published in the Journal of Cosmetic Dermatology evaluated the skin tolerance of formulations containing stearyl alcohol. Results indicated that it had a low potential for irritation compared to other types of alcohols (e.g., denatured alcohol), making it suitable for sensitive skin applications .

- Wound Healing : In a preclinical study involving animal models, stearyl alcohol was shown to enhance wound healing by promoting fibroblast proliferation and collagen deposition. This effect was attributed to its emollient properties and ability to create a moist wound environment .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various fatty alcohols, including this compound. The results demonstrated significant inhibitory effects against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use as a preservative in cosmetic formulations .

Toxicological Profile

The safety profile of this compound has been evaluated in various studies:

- Acute Toxicity : Acute toxicity studies indicate that this compound has a low toxicity profile when applied topically. It is generally recognized as safe (GRAS) for use in cosmetics at concentrations typically below 5% .

- Allergenicity : Unlike some other fatty acids and alcohols, stearyl alcohol is less likely to cause allergic reactions or sensitization in consumers, making it a preferred choice for hypoallergenic formulations .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₇O |

| Molecular Weight | 307.72 g/mol |

| CAS Number | 204259-62-1 |

| Appearance | Waxy solid |

| Boiling Point | 350 °C |

| Melting Point | 58-60 °C |

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Emollient | Moisturizes and protects skin |

| Antimicrobial | Inhibits growth of bacteria |

| Anti-inflammatory | Reduces skin irritation |

| Wound Healing | Promotes tissue regeneration |

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDOVTGHNKAZLK-UQCHHHBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

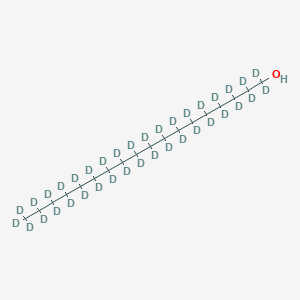

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.